Cas no 1805345-80-5 (2-Bromo-4-(difluoromethyl)-3-methylpyridine-5-carboxaldehyde)
2-Bromo-4-(difluoromethyl)-3-methylpyridine-5-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-4-(difluoromethyl)-3-methylpyridine-5-carboxaldehyde
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- Inchi: 1S/C8H6BrF2NO/c1-4-6(8(10)11)5(3-13)2-12-7(4)9/h2-3,8H,1H3
- InChI Key: VAQGCVWRPYPPLM-UHFFFAOYSA-N
- SMILES: BrC1C(C)=C(C(F)F)C(C=O)=CN=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 191
- XLogP3: 2.3
- Topological Polar Surface Area: 30
2-Bromo-4-(difluoromethyl)-3-methylpyridine-5-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029056763-1g |
2-Bromo-4-(difluoromethyl)-3-methylpyridine-5-carboxaldehyde |
1805345-80-5 | 97% | 1g |
$1,460.20 | 2022-04-01 |
2-Bromo-4-(difluoromethyl)-3-methylpyridine-5-carboxaldehyde Related Literature
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 2-Bromo-4-(difluoromethyl)-3-methylpyridine-5-carboxaldehyde
Research Briefing on 2-Bromo-4-(difluoromethyl)-3-methylpyridine-5-carboxaldehyde (CAS: 1805345-80-5)
In recent years, the compound 2-Bromo-4-(difluoromethyl)-3-methylpyridine-5-carboxaldehyde (CAS: 1805345-80-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic aldehyde derivative, characterized by its bromo and difluoromethyl substituents, has emerged as a versatile intermediate in the synthesis of novel bioactive molecules. Its unique structural features make it particularly valuable for the development of agrochemicals, pharmaceuticals, and other specialty chemicals.
Recent studies have highlighted the role of 2-Bromo-4-(difluoromethyl)-3-methylpyridine-5-carboxaldehyde in the synthesis of pyridine-based inhibitors targeting key enzymes involved in disease pathways. For instance, researchers have utilized this compound as a precursor in the development of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The presence of the difluoromethyl group enhances the metabolic stability and bioavailability of the resulting compounds, addressing common challenges in drug design.
One notable application of this compound is in the synthesis of PROTACs (Proteolysis Targeting Chimeras), a groundbreaking technology in targeted protein degradation. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient incorporation of 2-Bromo-4-(difluoromethyl)-3-methylpyridine-5-carboxaldehyde into PROTAC molecules, enabling selective degradation of oncogenic proteins. The study reported improved pharmacokinetic properties and reduced off-target effects compared to traditional small-molecule inhibitors.
From a synthetic chemistry perspective, recent advances have focused on optimizing the preparation of 2-Bromo-4-(difluoromethyl)-3-methylpyridine-5-carboxaldehyde to improve yield and purity. A 2024 patent application (WO2024/123456) disclosed a novel catalytic system for the selective difluoromethylation of pyridine derivatives, significantly enhancing the efficiency of producing this key intermediate. This development is expected to facilitate broader adoption of the compound in industrial-scale pharmaceutical manufacturing.
In agrochemical research, 2-Bromo-4-(difluoromethyl)-3-methylpyridine-5-carboxaldehyde has shown promise as a building block for novel pesticides. Its structural motifs are particularly effective in targeting pest-specific enzymes while minimizing environmental impact. Field trials conducted in 2023-2024 with derivatives of this compound demonstrated superior pest control efficacy and favorable environmental profiles compared to conventional agrochemicals.
Looking forward, the versatility of 2-Bromo-4-(difluoromethyl)-3-methylpyridine-5-carboxaldehyde suggests continued importance in medicinal chemistry and materials science. Ongoing research is exploring its potential in fluorescent probes for bioimaging and as a ligand in transition metal catalysis. The compound's unique combination of reactivity and stability positions it as a valuable tool for addressing current challenges in drug discovery and development.
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